An In-Depth Technical Guide on the Formation of N,N-Dioctylhydroxylamine as a Degradation Product of Trioctylamine
An In-Depth Technical Guide on the Formation of N,N-Dioctylhydroxylamine as a Degradation Product of Trioctylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trioctylamine (TOA), a tertiary amine, is a versatile compound utilized across various industries, including in pharmaceutical manufacturing and as a solvent extraction agent.[1][2] Under certain conditions, TOA can undergo degradation, leading to the formation of various byproducts, one of which is the N,N-disubstituted hydroxylamine, N,N-dioctylhydroxylamine (DOHA). The presence of such degradation products can have significant implications for product purity, stability, and safety. This technical guide provides a comprehensive overview of the chemical pathways leading to the formation of DOHA from TOA, detailed analytical methodologies for its detection and quantification, and a discussion of the potential implications of its presence, particularly within the context of drug development.
Introduction to Trioctylamine (TOA)
Trioctylamine, also known as tri-n-octylamine, is a tertiary amine with three octyl chains attached to a central nitrogen atom.[3][4] Its long alkyl chains impart significant lipophilicity, making it an effective solvent extraction reagent for metals and organic acids.[5][6] In the pharmaceutical industry, it finds application as an ion-pairing agent in chromatography and in the synthesis of active pharmaceutical ingredients (APIs).[7]
Table 1: Physicochemical Properties of Trioctylamine [8][9]
| Property | Value |
| Chemical Formula | C₂₄H₅₁N |
| Molar Mass | 353.68 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 365-367 °C |
| Density | ~0.81 g/cm³ at 20°C |
| Solubility | Insoluble in water; soluble in organic solvents |
The Degradation Pathway: From Trioctylamine to N,N-Dioctylhydroxylamine
The formation of N,N-dioctylhydroxylamine from trioctylamine is not a direct conversion but rather a two-step process involving an initial oxidation followed by a thermal elimination reaction.
Step 1: Oxidative Formation of Trioctylamine N-Oxide
Tertiary amines are susceptible to oxidation, particularly in the presence of oxidizing agents or even atmospheric oxygen over time.[5] This oxidation leads to the formation of a tertiary amine N-oxide. In the case of trioctylamine, the nitrogen atom is oxidized to form trioctylamine N-oxide.[6] This reaction can be facilitated by common oxidants such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).[10]
dot digraph "Oxidation_of_TOA" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12];
} dot Figure 1: Oxidation of Trioctylamine to Trioctylamine N-Oxide.
Step 2: Thermal Decomposition via Cope Elimination
The key step in the formation of DOHA is the thermal decomposition of the trioctylamine N-oxide intermediate. This occurs through a specific intramolecular elimination reaction known as the Cope Elimination .[10][11] When heated, the N-oxide undergoes a concerted, syn-periplanar elimination where the oxygen of the N-oxide acts as a base, abstracting a proton from a β-carbon of one of the octyl chains. This leads to the formation of an alkene (1-octene) and N,N-dioctylhydroxylamine.[1][12] The reaction typically requires temperatures in the range of 150-200 °C.[1]
dot digraph "Cope_Elimination" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12];
} dot Figure 2: Cope Elimination of Trioctylamine N-Oxide.
Forced Degradation Studies: A Practical Approach
To investigate the formation of DOHA from TOA and to develop analytical methods for its detection, forced degradation studies are essential.[3] These studies involve subjecting the drug substance to stress conditions to accelerate its degradation.
Experimental Protocol: Forced Degradation of Trioctylamine
Objective: To generate N,N-dioctylhydroxylamine from trioctylamine through oxidative and thermal stress.
Materials:
-
Trioctylamine (high purity)
-
Hydrogen peroxide (30% solution)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Oxidative Stress:
-
Prepare a solution of trioctylamine in methanol (e.g., 10 mg/mL).
-
To 1 mL of the TOA solution, add 100 µL of 30% hydrogen peroxide.
-
Gently mix the solution and heat at 60-80°C for 2-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points.
-
Quench the reaction by cooling and diluting with mobile phase for analysis.
-
-
Thermal Stress (Cope Elimination):
-
The N-oxide formed in the oxidative stress study can be directly subjected to thermal stress.
-
Alternatively, a purified N-oxide intermediate can be used.
-
Heat the solution containing the trioctylamine N-oxide at a higher temperature (e.g., 120-150°C) for 1-2 hours.[10]
-
Carefully monitor the reaction, as the formation of the volatile alkene can increase pressure in a sealed vial.
-
Cool the sample and dilute appropriately for analysis.
-
dot digraph "Forced_Degradation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
} dot Figure 3: Workflow for Forced Degradation of Trioctylamine.
Analytical Methodologies for Detection and Quantification
The detection and quantification of TOA and its degradation product DOHA require sensitive and specific analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques.
LC-MS/MS Method
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Good retention and separation of long-chain alkylamines. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol | Strong organic solvent for elution. |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B. | To elute the lipophilic TOA and DOHA from the reversed-phase column. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amines and hydroxylamines readily form positive ions. |
| MRM Transitions | TOA: [M+H]⁺ → fragment ionsDOHA: [M+H]⁺ → fragment ions | Specific precursor-to-product ion transitions for high selectivity and sensitivity. |
Note: The specific MRM transitions for TOA and DOHA need to be determined by infusing standard solutions of each compound into the mass spectrometer.
GC-MS Method
GC-MS can also be employed, particularly for the analysis of the volatile degradation product, 1-octene. For the less volatile TOA and DOHA, derivatization may be necessary to improve their chromatographic properties.[13]
Table 3: Suggested GC-MS Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | Low-polarity capillary column (e.g., DB-5ms) | Suitable for the analysis of long-chain hydrocarbons and amines. |
| Injection | Split/splitless injector | To handle a range of sample concentrations. |
| Carrier Gas | Helium | Inert carrier gas for GC. |
| Temperature Program | Start at a low temperature and ramp up to a high temperature. | To separate compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural elucidation. |
Mass Spectral Fragmentation
-
Trioctylamine (EI): The mass spectrum of TOA will likely show fragmentation patterns characteristic of long-chain alkanes, with clusters of peaks separated by 14 mass units (CH₂).[14] Alpha-cleavage adjacent to the nitrogen is also a dominant fragmentation pathway for aliphatic amines.[14]
-
N,N-Dioctylhydroxylamine (ESI-MS/MS): In ESI-MS/MS, N,N-dialkylhydroxylamines can exhibit characteristic losses. For instance, the loss of the hydroxyl group or cleavage of the N-O bond might be observed.[15]
-
Trioctylamine N-Oxide (APCI-MS): Under Atmospheric Pressure Chemical Ionization (APCI), N-oxides can produce distinct [M+H-O]⁺ ions, which can help in their identification.[16]
Implications in Drug Development
The presence of degradation products like DOHA in pharmaceutical preparations can have several significant implications:
-
Purity and Potency: The degradation of an excipient or a reagent like TOA can lead to a decrease in its effective concentration and the introduction of impurities into the final drug product, potentially affecting its overall quality and potency.[17][18]
-
Safety and Toxicity: N,N-disubstituted hydroxylamines are a class of compounds that require toxicological assessment. While not as extensively studied as nitrosamines, some hydroxylamine derivatives are known to have genotoxic potential.[19] Therefore, the presence of DOHA would necessitate a thorough safety evaluation.[20]
-
Regulatory Scrutiny: Regulatory agencies worldwide have placed a strong emphasis on the control of impurities in drug substances and products. The identification of a new degradation product would require the development and validation of analytical methods for its control and the establishment of appropriate specifications.
Conclusion
The degradation of trioctylamine to N,N-dioctylhydroxylamine proceeds through a two-step pathway involving the formation of a trioctylamine N-oxide intermediate followed by a Cope elimination reaction. Understanding this degradation pathway is crucial for researchers and drug development professionals to ensure the stability, purity, and safety of pharmaceutical products where TOA is used. The implementation of robust forced degradation studies and sensitive analytical methods, such as LC-MS/MS and GC-MS, is essential for the detection, quantification, and control of DOHA. Further toxicological evaluation of DOHA is warranted to fully assess its potential impact on patient safety.
References
-
NROChemistry. Cope Elimination: Mechanism & Examples. Available from: [Link]
-
Michigan State University Department of Chemistry. 4. Reaction of Amines with Nitrous Acid. Available from: [Link]
-
Organic Chemistry Portal. Cope Elimination. Available from: [Link]
-
Wikipedia. Trioctylamine. Available from: [Link]
-
Taylor & Francis. Trioctylamine – Knowledge and References. Available from: [Link]
-
ResearchGate. Extraction of aqueous of malic acid by trioctylamine extractant in various diluents | Request PDF. Available from: [Link]
-
Ataman Kimya. TRIOCTYLAMINE. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14227, Trioctylamine. Available from: [Link]
-
PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Available from: [Link]
-
ResearchGate. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Available from: [Link]
-
ResearchGate. Studies of tertiary amine oxides. 4. Thermal rearrangement of N-aryl amine oxides to O-arylhydroxylamines. Available from: [Link]
-
PubMed. Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. Available from: [Link]
-
SciSpace. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Available from: [Link]
-
Hochschule Bonn-Rhein-Sieg. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Available from: [Link]
-
ResearchGate. Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. Available from: [Link]
-
SciRP.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Available from: [Link]
-
ResearchGate. Nitrosamine Impurities In Pharmaceuticals: A Comprehensive Review. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]
-
The Journal of Organic Chemistry. Oxidative Syntheses of N,N‑Dialkylhydroxylamines. Available from: [Link]
-
PubMed. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Available from: [Link]
-
ResearchGate. Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination | Request PDF. Available from: [Link]
-
YouTube. NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). Available from: [Link]
-
PubMed. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Available from: [Link]
-
PubMed. Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Available from: [Link]
-
National Center for Biotechnology Information. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available from: [Link]
-
National Center for Biotechnology Information. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Available from: [Link]
-
Thieme. Product Class 3: Amine N-Oxides. Available from: [Link]
-
News-Medical.net. How Do Formulations Affect the Stability of Pharmaceutical Ingredients?. Available from: [Link]
-
DSI, a PLG Company. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. Available from: [Link]
Sources
- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Cope Elimination - Chemistry Steps [chemistrysteps.com]
- 4. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. N-oxide of tertiary amines synthesis by oxidation [organic-chemistry.org]
- 7. Oxidative Syntheses of N, N-Dialkylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cope Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Cope Elimination [organic-chemistry.org]
- 13. h-brs.de [h-brs.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mjcce.org.mk [mjcce.org.mk]
